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Cat. No.: B1682179 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the fluorescent chloride indicator, 6-methoxy-

N-(3-sulfopropyl)quinolinium (SPQ). It details its core principles, quantitative properties, and

provides in-depth experimental protocols for its application in cellular and physiological

research.

Core Principles of SPQ
1.1. Chemical Identity and Structure

SPQ, or 6-methoxy-N-(3-sulfopropyl)quinolinium, is a water-soluble, membrane-impermeant

fluorescent dye. Its chemical structure features a quinolinium core, which is the basis of its

fluorescence, and a sulfopropyl group that confers hydrophilicity.

1.2. Mechanism of Action: Collisional Quenching

SPQ functions as a chloride indicator through a process known as collisional or dynamic

quenching.[1] In the absence of chloride ions, SPQ fluoresces strongly when excited by

ultraviolet (UV) light. However, when chloride ions are present, they collide with the excited

SPQ molecules. These collisions provide a non-radiative pathway for the excited-state SPQ to

return to its ground state, thereby decreasing the fluorescence intensity without a shift in the

emission wavelength.[2] This relationship between chloride concentration and fluorescence
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intensity is the foundation of its use as a chloride sensor. The efficiency of this quenching

process is described by the Stern-Volmer equation.[2]

Quantitative Data
The photophysical and quenching properties of SPQ are summarized in the tables below.

These values are crucial for experimental design and data interpretation.

Table 1: Photophysical Properties of SPQ

Property Value Reference(s)

Excitation Maxima (λex) 344 nm [1]

Emission Maximum (λem) 443 nm [1]

Molar Extinction Coefficient (ε)

at 344 nm in H₂O
3,700 M⁻¹cm⁻¹ [1]

Solubility Water, DMSO [1]

Cell Permeability Membrane Impermeant [1]

Table 2: Stern-Volmer Quenching Constants (Ksv) for SPQ

Condition Ksv (M⁻¹) Reference(s)

Aqueous Solution (Water) 115.0 ± 2.8 [3]

Intracellular (T84 cells) 17.8 ± 0.8 [3]

Intracellular (Porcine

Lymphocytes)
16.2 [4]

Intracellular (Corneal

Endothelium)
14.7 ± 0.9 [5]

Intracellular (General Range in

various cell types)
12–20 [5]
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Note: The intracellular Ksv is significantly lower than in aqueous solution due to competitive

quenching by intracellular organic anions and proteins.[5]

Experimental Protocols
Detailed methodologies for the effective use of SPQ in a laboratory setting are provided below.

3.1. Protocol for Loading SPQ into Cells via Hypotonic Shock

This method transiently increases cell membrane permeability to allow the entry of the

membrane-impermeant SPQ.

Materials:

Cells in suspension or monolayer culture

Phosphate-Buffered Saline (PBS)

Hypotonic Buffer: 50% PBS diluted with 50% sterile deionized water

Isotonic Buffer: Standard cell culture medium or PBS supplemented with 150 mM NaCl

SPQ stock solution (e.g., 100 mM in water)

Procedure:

Cell Preparation:

For suspension cells, centrifuge to obtain a cell pellet and wash once with isotonic buffer.

For adherent cells, wash the monolayer twice with isotonic buffer.

Hypotonic Loading:

Prepare a loading solution by diluting the SPQ stock solution in the hypotonic buffer to a

final concentration of 5-10 mM.

Resuspend the cell pellet or cover the cell monolayer with the SPQ-containing hypotonic

buffer.
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Incubate for 10-15 minutes at 37°C.[4] The optimal incubation time may vary between cell

types and should be determined empirically.

Restoration of Isotonicity:

For suspension cells, add an equal volume of a hypertonic buffer (e.g., PBS with 300 mM

NaCl) to the cell suspension to restore isotonic conditions.

For adherent cells, replace the hypotonic loading solution with a pre-warmed isotonic

buffer.

Washing:

Wash the cells 2-3 times with isotonic buffer to remove extracellular SPQ.

Incubation:

Incubate the cells in isotonic buffer for at least 30 minutes at 37°C to allow for recovery

and stabilization of intracellular SPQ.

Verification:

Confirm successful loading and cell viability using fluorescence microscopy.

3.2. Protocol for In Situ Calibration of Intracellular SPQ

This protocol is essential for converting fluorescence intensity measurements into absolute

intracellular chloride concentrations. It utilizes ionophores to equilibrate intracellular and

extracellular chloride concentrations.

Materials:

SPQ-loaded cells

Calibration Buffers: A series of buffers with varying chloride concentrations (e.g., 0, 20, 40,

60, 80, 100, 120, 140 mM). These buffers should be potassium-rich (e.g., by replacing NaCl

with KCl) to clamp the membrane potential. The osmolarity should be kept constant by

replacing chloride with a non-quenching anion like nitrate (NO₃⁻) or gluconate.
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Nigericin stock solution (e.g., 10 mM in ethanol)

Tributyltin stock solution (e.g., 10 mM in ethanol)

Procedure:

Prepare SPQ-loaded cells as described in Protocol 3.1.

Equilibrate cells in a chloride-free calibration buffer (0 mM Cl⁻).

Add ionophores: Add nigericin (final concentration 5-10 µM) and tributyltin (final

concentration 5-10 µM) to the cells.[4] Nigericin acts as a K⁺/H⁺ antiporter, and tributyltin

facilitates Cl⁻/OH⁻ exchange, effectively clamping the intracellular ion concentrations to

those of the extracellular buffer.

Record baseline fluorescence (F₀): Measure the fluorescence intensity of the cells in the 0

mM Cl⁻ buffer. This represents the unquenched fluorescence.

Titrate with chloride: Sequentially perfuse the cells with the calibration buffers containing

increasing concentrations of chloride. Allow the fluorescence signal to stabilize at each

concentration before recording the fluorescence intensity (F).

Construct the Stern-Volmer plot: Plot F₀/F versus the corresponding chloride concentration

([Cl⁻]).

Determine the intracellular Ksv: The slope of the linear regression of the Stern-Volmer plot

represents the intracellular Stern-Volmer constant (Ksv).

Calculate intracellular chloride: Once the Ksv is determined, the unknown intracellular

chloride concentration in subsequent experiments can be calculated using the formula: [Cl⁻]ᵢ

= (F₀/F - 1) / Ksv.

3.3. Protocol for Measuring CFTR Activity

This protocol outlines the use of SPQ to measure the function of the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR), a key chloride channel. The assay is based

on the exchange of intracellular chloride with a non-quenching anion.[3][6]
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Materials:

SPQ-loaded cells expressing CFTR

Chloride-containing buffer (e.g., PBS)

Chloride-free buffer (e.g., PBS with chloride replaced by nitrate)

CFTR activators (e.g., forskolin, IBMX, isoproterenol)[7]

CFTR inhibitors (e.g., CFTRinh-172, glibenclamide)[3]

Procedure:

Load cells with SPQ as described in Protocol 3.1.

Establish baseline fluorescence: Perfuse the cells with a chloride-containing buffer and

record the stable, quenched fluorescence signal.

Initiate anion exchange: Switch to a chloride-free (nitrate-containing) buffer. The efflux of

intracellular chloride and influx of nitrate will cause an increase in SPQ fluorescence.

Activate CFTR: Add CFTR activators to the chloride-free buffer. Activation of CFTR will

accelerate the efflux of chloride, resulting in a more rapid increase in fluorescence. The rate

of this fluorescence increase is proportional to CFTR activity.

Inhibit CFTR (optional): To confirm that the observed fluorescence change is due to CFTR

activity, pre-incubate a separate set of cells with a CFTR inhibitor before and during the

experiment. The rate of fluorescence increase should be significantly reduced in the

presence of the inhibitor.[3]

Data Analysis: Quantify the rate of fluorescence change (dF/dt) after the addition of CFTR

activators. This rate is a measure of CFTR-mediated chloride transport.

Mandatory Visualizations
4.1. Signaling and Quenching Mechanisms
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SPQ Fluorescence Quenching Mechanism
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Caption: Mechanism of SPQ fluorescence and collisional quenching by chloride ions.

4.2. Experimental Workflows
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Workflow for Measuring CFTR Activity using SPQ

Start
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Caption: Experimental workflow for the quantification of CFTR channel activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1682179?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.3. Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1682179?utm_src=pdf-custom-synthesis
https://biotium.com/product/spq6-methoxy-n-3-sulfopropylquinolinium/
https://brain.fuw.edu.pl/edu/images/4/43/Badanie_wygaszania_fluorescencji_SPQ_przez_jony_chloru_-_ang.pdf
https://pubmed.ncbi.nlm.nih.gov/21864494/
https://pubmed.ncbi.nlm.nih.gov/21864494/
https://pubmed.ncbi.nlm.nih.gov/9266752/
https://pubmed.ncbi.nlm.nih.gov/9266752/
https://pubmed.ncbi.nlm.nih.gov/9266752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4118695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4118695/
https://www.mdpi.com/1422-0067/23/3/1437
https://www.bio.fsu.edu/~dfadool/Cristian3.pdf
https://www.benchchem.com/product/b1682179#what-is-spq-fluorescent-indicator
https://www.benchchem.com/product/b1682179#what-is-spq-fluorescent-indicator
https://www.benchchem.com/product/b1682179#what-is-spq-fluorescent-indicator
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682179?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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